3-Chloro-4-isopropoxyphenylboronic acid pinacol ester
Overview
Description
“3-Chloro-4-isopropoxyphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1688655-72-2 . It has a molecular weight of 296.6 . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C15H22BClO3/c1-6-9-18-13-8-7-11 (10-12 (13)17)16-19-14 (2,3)15 (4,5)20-16/h7-8,10H,6,9H2,1-5H3 .
Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, can undergo catalytic protodeboronation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Scientific Research Applications
Phosphorescent Properties
Arylboronic esters, such as 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester, have been identified to exhibit phosphorescence in solid state at room temperature. This discovery is significant as it challenges the common belief that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. Theoretical calculations suggest that the phosphorescence in these esters arises from an out-of-plane distortion at the boronic moiety in the excited state. The implications of this finding are substantial for understanding the properties of phosphorescent organic molecules (Shoji et al., 2017).
Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization
The compound plays a crucial role in the Suzuki-Miyaura coupling polymerization process. This method utilizes excess dibromo monomers to produce high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. The process demonstrates an unstoichiometric polycondensation behavior that is influenced by the intramolecular transfer of a palladium catalyst. This method is essential for the synthesis of polymers with specific end-functionalities (Nojima et al., 2016).
Solubility in Organic Solvents
The solubility of phenylboronic acids and their esters, including pinacol ester variants, has been extensively studied in different organic solvents. These studies are crucial for understanding the reactivity and applicability of these compounds in various organic syntheses. The solubility behavior is influenced by factors such as solvent polarity, and these findings have implications for the selection of solvents in synthetic procedures involving these esters (Leszczyński et al., 2020).
Hydrolysis Susceptibility
The stability of phenylboronic pinacol esters in aqueous environments, particularly at physiological pH, is a critical aspect of their behavior, especially in potential pharmacological applications. Studies have shown that the hydrolysis kinetics of these esters are influenced by substituents in the aromatic ring and that the reaction rate is significantly accelerated at physiological pH. This property is crucial for designing drug delivery systems and understanding the behavior of these compounds in biological environments (Achilli et al., 2013).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids and their esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium .
Biochemical Pathways
The products of suzuki-miyaura cross-coupling reactions, in which this compound can participate, are often involved in various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their esters can be influenced by factors such as their hydrolytic stability .
Result of Action
The products of reactions involving this compound can have various effects depending on their structure and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be strongly influenced by pH, with the reaction rate considerably accelerated at physiological pH .
properties
IUPAC Name |
2-(3-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXZSHQHMWCQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.